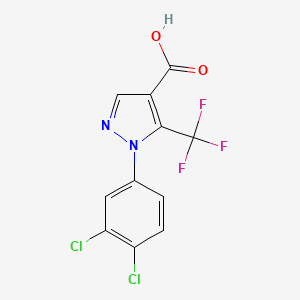

![molecular formula C14H28N2O2 B6353548 tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate CAS No. 1049151-74-7](/img/structure/B6353548.png)

tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate” is a chemical compound with the molecular formula C14H28N2O2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(NCCC1CNCCC1)OC©©C . The InChI key for this compound is XQIKKZRRQGXGHF-UHFFFAOYSA-N .Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 256.38 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Biodegradation and Environmental Fate

Research on tert-butyl compounds, such as ethyl tert-butyl ether (ETBE), reveals insights into the biodegradation and environmental fate of these compounds. Microorganisms capable of degrading ETBE have been identified, showcasing the potential for bioaugmentation and biostimulation strategies to mitigate environmental contamination. The study by Thornton et al. (2020) emphasizes the aerobic biodegradation pathways and the genetic basis of ETBE metabolism, which might be analogous to the degradation pathways of similar tert-butyl compounds (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Applications in Synthesis of N-heterocycles

Tert-butanesulfinamide has been extensively utilized in the stereoselective synthesis of amines and their derivatives, highlighting the critical role of tert-butyl groups in facilitating chemical reactions that produce structurally diverse compounds. This might suggest potential research avenues for tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate in the synthesis of N-heterocycles, a structural motif common in many natural products and therapeutically relevant compounds. The review by Philip et al. (2020) covers the decade of literature on this topic, indicating a potential similarity in the application of other tert-butyl derivatives in chemical synthesis (Philip, Radhika, Saranya, & Anilkumar, 2020).

Synthetic Routes in Pharmaceutical Manufacturing

Investigations into the synthetic routes of pharmaceutical compounds like vandetanib have identified tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate, showcasing the utility of tert-butyl derivatives in the synthesis of complex molecules. This highlights the potential relevance of tert-butyl-based compounds in pharmaceutical manufacturing, where they may serve as intermediates or critical components in the synthesis of active pharmaceutical ingredients. The analysis of various synthetic routes by Mi (2015) provides insights into optimizing these processes for industrial production (Mi, 2015).

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry . The discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances . Therefore, the future directions for “tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate” could involve further exploration of its potential pharmaceutical applications.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various biologically active compounds .

Biochemical Pathways

Related compounds have been involved in the synthesis of indole derivatives, which play a significant role in cell biology and are used in the treatment of various disorders .

properties

IUPAC Name |

tert-butyl 3-(2-piperidin-1-ylethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)7-8-15-9-12-16-10-5-4-6-11-16/h15H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJZBOQOPUTGHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCCN1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353483.png)

amino}propanoic acid](/img/structure/B6353493.png)

![3-{[(t-Butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid](/img/structure/B6353497.png)

amino}propanoic acid](/img/structure/B6353506.png)

amino}propanoic acid](/img/structure/B6353509.png)

amino}propanoic acid](/img/structure/B6353514.png)

![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)

![1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353551.png)

![1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353555.png)

![7,7-Dimethyl-1-((((4-(isopropyl)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6353570.png)